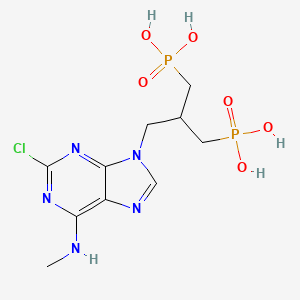

MRS2496

Description

Properties

Molecular Formula |

C10H16ClN5O6P2 |

|---|---|

Molecular Weight |

399.66 g/mol |

IUPAC Name |

[2-[[2-chloro-6-(methylamino)purin-9-yl]methyl]-3-phosphonopropyl]phosphonic acid |

InChI |

InChI=1S/C10H16ClN5O6P2/c1-12-8-7-9(15-10(11)14-8)16(5-13-7)2-6(3-23(17,18)19)4-24(20,21)22/h5-6H,2-4H2,1H3,(H,12,14,15)(H2,17,18,19)(H2,20,21,22) |

InChI Key |

FFBIISIICFTESN-UHFFFAOYSA-N |

SMILES |

CNC1=C2C(=NC(=N1)Cl)N(C=N2)CC(CP(=O)(O)O)CP(=O)(O)O |

Canonical SMILES |

CNC1=C2C(=NC(=N1)Cl)N(C=N2)CC(CP(=O)(O)O)CP(=O)(O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MRS2496; MRS 2496; MRS-2496. |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of MRS2496

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of MRS2496, a selective P2Y1 receptor antagonist. It details the molecular interactions, downstream signaling pathways, and pharmacological effects of this compound. This document synthesizes key experimental findings, presents quantitative data in a structured format, and outlines the methodologies used to elucidate its function.

Core Mechanism of Action: Selective P2Y1 Receptor Antagonism

This compound is a potent and selective competitive antagonist of the P2Y1 purinergic receptor.[1][2] The P2Y1 receptor is a G protein-coupled receptor (GPCR) that is activated by adenosine diphosphate (ADP). This compound exerts its effect by binding to the P2Y1 receptor, thereby preventing ADP from binding and initiating downstream signaling cascades. A key structural feature of this compound is its bisphosphonate group, which confers resistance to hydrolysis by ectonucleotidases, ensuring its stability in experimental systems.

The primary and most well-characterized physiological effect of this compound's antagonism of the P2Y1 receptor is the inhibition of platelet aggregation.[1][2][3] In the process of hemostasis and thrombosis, ADP released from dense granules of activated platelets plays a crucial role in amplifying the aggregation response. ADP activates both P2Y1 and P2Y12 receptors on the platelet surface. The activation of the P2Y1 receptor is essential for the initial shape change of platelets and the initiation of aggregation.[3] By blocking this receptor, this compound effectively curtails a critical step in thrombus formation.

P2Y1 Receptor Downstream Signaling Pathway

The P2Y1 receptor is coupled to the Gq class of G proteins. Upon activation by an agonist like ADP, the Gq protein activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of events culminating in platelet shape change and aggregation.[3] this compound, by blocking the initial activation of the P2Y1 receptor, inhibits this entire signaling pathway.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been determined through various in vitro assays. The following table summarizes the key quantitative data for this compound and provides a comparison with other relevant P2Y1 receptor antagonists.

| Compound | Assay Type | Species | IC50 | Ki | Reference |

| This compound | ADP-induced Platelet Aggregation | Human | 1.5 µM | [1][2] | |

| This compound | [3H]MRS2279 Binding | Human | 76 nM | ||

| MRS2298 | ADP-induced Platelet Aggregation | Human | 220 nM | ||

| MRS2298 | [3H]MRS2279 Binding | Human | 29.6 nM | ||

| MRS2500 | ADP-induced Platelet Aggregation | Human | 0.95 nM | [1] | |

| MRS2500 | [3H]MRS2279 Binding | Human | 0.78 nM |

IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of established experimental protocols. Below are detailed methodologies for the key assays used.

Platelet Aggregation Assay

This assay measures the ability of an antagonist to inhibit ADP-induced platelet aggregation in vitro.

Methodology:

-

Blood Collection and Preparation of Platelet-Rich Plasma (PRP):

-

Whole blood is drawn from healthy human donors who have not taken any antiplatelet medication for at least 10 days.

-

Blood is collected into tubes containing 3.8% (w/v) sodium citrate as an anticoagulant (9:1 blood to citrate ratio).

-

Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

-

The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

-

-

Aggregation Measurement:

-

Platelet aggregation is monitored using a light transmission aggregometer.

-

Aliquots of PRP are placed in cuvettes with a magnetic stir bar and incubated at 37°C.

-

The aggregometer is calibrated with PRP (0% light transmission) and PPP (100% light transmission).

-

This compound or another antagonist is pre-incubated with the PRP for a specified time (e.g., 1-5 minutes).

-

Platelet aggregation is initiated by adding a submaximal concentration of ADP (e.g., 2-10 µM).

-

The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The maximum aggregation percentage is determined for each concentration of the antagonist.

-

IC50 values are calculated by plotting the percentage of inhibition of aggregation against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

-

Measurement of Intracellular Calcium Mobilization

This assay determines the effect of this compound on the ADP-induced increase in intracellular calcium concentration in platelets or in cells expressing the P2Y1 receptor.

Methodology:

-

Cell Preparation and Loading with a Calcium-Sensitive Dye:

-

PRP is prepared as described above. Platelets are then pelleted by centrifugation and resuspended in a calcium-free buffer.

-

The platelets are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), in the dark at 37°C for 30-60 minutes. Fura-2 AM is cell-permeant and is cleaved by intracellular esterases to the active, calcium-binding form, Fura-2.

-

-

Fluorometric Measurement:

-

The Fura-2-loaded platelets are washed and resuspended in a buffer containing calcium.

-

The platelet suspension is placed in a quartz cuvette in a fluorometer maintained at 37°C with continuous stirring.

-

Fura-2 fluorescence is measured by alternately exciting the sample at 340 nm and 380 nm and measuring the emission at 510 nm. The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

-

Antagonist and Agonist Addition:

-

A baseline fluorescence ratio is established.

-

This compound or another antagonist is added to the cuvette and incubated for a short period.

-

ADP is then added to stimulate the P2Y1 receptor, and the change in the fluorescence ratio is recorded over time.

-

-

Data Analysis:

-

The peak increase in the fluorescence ratio following ADP addition is determined in the presence and absence of the antagonist.

-

The inhibitory effect of the antagonist is calculated, and IC50 values can be determined from concentration-response curves.

-

Selectivity Profile

A crucial aspect of a pharmacological tool is its selectivity. Studies have shown that this compound is highly selective for the P2Y1 receptor. Notably, it does not significantly interact with the P2Y12 receptor, the other major ADP receptor on platelets that is coupled to the inhibition of adenylyl cyclase.[1] This selectivity is demonstrated by the lack of effect of this compound on the ADP-mediated inhibition of cAMP formation, a hallmark of P2Y12 receptor activation. This high selectivity makes this compound a valuable tool for dissecting the specific roles of the P2Y1 receptor in various physiological and pathological processes.

Conclusion

This compound is a selective and stable antagonist of the P2Y1 receptor. Its mechanism of action involves the competitive inhibition of ADP binding to the P2Y1 receptor, thereby blocking the Gq-PLC-Ca2+ signaling pathway that is critical for the initiation of platelet aggregation. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive understanding of its pharmacological profile. The high selectivity of this compound for the P2Y1 receptor makes it an invaluable research tool for investigating the roles of this receptor in thrombosis, hemostasis, and other physiological processes.

References

A Technical Guide to MRS2496: A Selective P2Y1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MRS2496, a selective antagonist for the P2Y1 purinergic receptor. While the initial query positioned this compound as an agonist, the available scientific literature consistently identifies it as a competitive antagonist. This document will therefore focus on its mechanism of action as an inhibitor of P2Y1 receptor signaling and its utility as a research tool.

The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a key player in various physiological processes, most notably platelet aggregation.[1][2] Its role in thrombosis has made it an attractive target for the development of novel antiplatelet therapies.[3]

Quantitative Data for this compound

This compound is a potent and selective antagonist of the human P2Y1 receptor. Its antagonistic properties have been characterized through various in vitro assays.

| Parameter | Value | Species | Assay Type | Reference |

| IC₅₀ | 1.5 µM | Human | Platelet Aggregation | [4] |

| Kᵢ | 76 nM | Human | Radioligand Binding | [5][6] |

| pKᵢ | 7.1 | Human | Radioligand Binding | [7] |

-

IC₅₀ (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit the ADP-induced platelet aggregation by 50%.

-

Kᵢ (Inhibition constant): A measure of the binding affinity of this compound to the P2Y1 receptor. A lower Kᵢ value indicates a higher binding affinity.

-

pKᵢ: The negative logarithm of the Kᵢ value, providing another scale for binding affinity.

P2Y1 Receptor Signaling Pathway and Mechanism of Action of this compound

The P2Y1 receptor is coupled to the Gq family of G proteins.[8] Upon activation by its endogenous agonist ADP, a signaling cascade is initiated, leading to an increase in intracellular calcium concentration.[1][9] this compound, as a competitive antagonist, binds to the P2Y1 receptor and blocks the binding of ADP, thereby inhibiting this downstream signaling.

The signaling pathway is as follows:

-

Agonist Binding: ADP binds to the P2Y1 receptor.

-

G Protein Activation: The Gq protein is activated.

-

IP₃ and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1]

-

Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[1]

-

Physiological Response: The rise in intracellular Ca²⁺ leads to various cellular responses, such as platelet shape change and aggregation.[1]

This compound intervenes at the very first step by preventing ADP from binding to and activating the P2Y1 receptor.

References

- 1. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]

- 2. The Molecular Mechanism of P2Y1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. guidetopharmacology.org [guidetopharmacology.org]

- 8. Autocrine stimulation of P2Y1 receptors is part of the purinergic signaling mechanism that regulates T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

Unraveling the Y1 Receptor: A Technical Guide to the Discovery and Development of a Representative Antagonist, BIBO3304

A Note on the Target Compound: Initial literature searches for a Neuropeptide Y (NPY) Y1 receptor antagonist designated as MRS2496 did not yield any corresponding results. The designation this compound is consistently associated with a selective P2Y1 receptor antagonist. Therefore, this guide will focus on a well-characterized, potent, and selective non-peptide Y1 receptor antagonist, BIBO3304 , to provide an in-depth technical overview of the discovery and development process for this class of compounds, in line with the core requirements of the original request.

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive summary of the pharmacological data, experimental methodologies, and signaling pathways pertinent to the development of Y1 receptor antagonists, using BIBO3304 as a prime exemplar.

Introduction to the Neuropeptide Y Y1 Receptor and its Antagonism

The Neuropeptide Y (NPY) system is a crucial signaling network in the central and peripheral nervous systems, involved in a wide array of physiological processes. NPY exerts its effects through a family of G-protein coupled receptors (GPCRs), with the Y1 receptor subtype being a key mediator of NPY's actions, including the regulation of food intake, blood pressure, and anxiety. The development of selective Y1 receptor antagonists has been a significant focus of research for therapeutic interventions in obesity, cancer, and other metabolic and neurological disorders.

BIBO3304 is a potent and selective, non-peptide competitive antagonist of the NPY Y1 receptor. Its discovery and development have provided a valuable pharmacological tool for elucidating the physiological roles of the Y1 receptor and have served as a basis for the design of potential therapeutic agents.

Quantitative Pharmacological Data for BIBO3304

The pharmacological profile of BIBO3304 has been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity and functional antagonism.

Table 1: In Vitro Binding Affinity and Functional Antagonism of BIBO3304

| Parameter | Species | Cell Line/Tissue | Value | Reference |

| IC50 | Human | SK-N-MC | 0.38 ± 0.06 nM | [1][2][3] |

| Human | BHK | 0.7 nM | [4] | |

| Rat | - | 0.72 ± 0.42 nM | [1][2][3] | |

| Rat | 293 | 0.7 nM | [4] | |

| pA2 | Rabbit | Saphenous Vein | 9.04 | [5] |

Table 2: Selectivity Profile of BIBO3304 for NPY Receptor Subtypes

| Receptor Subtype | Species | Cell Line/Tissue | IC50 (nM) | Reference |

| Y2 | Human | SMS-KAN | > 10,000 | [4] |

| Human | BHK | > 1,000 | [4] | |

| Rat | Hippocampus | > 10,000 | [4] | |

| Y4 | Human | CHO | 12,300 | [4] |

| Rat | CHO | > 10,000 | [4] | |

| Y5 | Human | 293 | > 10,000 | [4] |

Key Experimental Protocols

The characterization of Y1 receptor antagonists like BIBO3304 involves a suite of standardized experimental procedures. Below are detailed methodologies for two fundamental assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the Y1 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the IC50 and subsequently the Ki (inhibitory constant) of a test compound for the Y1 receptor.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human or rat Y1 receptor (e.g., SK-N-MC cells).

-

Radioligand: [³H]-UR-MK299 or [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY).

-

Test Compound: BIBO3304 or other antagonists at various concentrations.

-

Non-specific Binding Control: A high concentration of an unlabeled Y1 receptor ligand (e.g., 1 µM NPY).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂, and protease inhibitors.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.

-

Scintillation Counter.

Procedure:

-

Incubation: In a microplate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding, no test compound is added. For non-specific binding, a saturating concentration of an unlabeled ligand is added.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 90 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition binding curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (Functional Assay)

This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a Y1 receptor agonist.

Objective: To determine the functional antagonist potency (IC50) of a test compound.

Materials:

-

Cell Line: A cell line endogenously or recombinantly expressing the Y1 receptor and coupled to the calcium signaling pathway (e.g., HEL cells).

-

Calcium-sensitive Fluorescent Dye: E.g., Fura-2 AM or Fluo-4 AM.

-

Y1 Receptor Agonist: Neuropeptide Y (NPY).

-

Test Compound: BIBO3304 or other antagonists at various concentrations.

-

Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution) with calcium and magnesium.

-

Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microscope.

Procedure:

-

Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).

-

Wash: Gently wash the cells with assay buffer to remove excess dye.

-

Antagonist Pre-incubation: Add varying concentrations of the test compound to the wells and incubate for a short period to allow for receptor binding.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Initiate fluorescence reading and then add a fixed concentration of the Y1 receptor agonist (e.g., NPY at its EC80) to all wells.

-

Data Acquisition: Continuously record the fluorescence intensity before and after the addition of the agonist. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: The antagonist's effect is measured as the percentage inhibition of the agonist-induced calcium response. The IC50 value is determined by plotting the percentage inhibition against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Visualizations

Neuropeptide Y Y1 Receptor Signaling Pathway

The Y1 receptor is a Gαi/o-coupled GPCR. Upon activation by NPY, the receptor initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, Y1 receptor activation can lead to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These pathways ultimately influence downstream effectors such as MAP kinases, regulating cellular processes like proliferation and migration.

References

- 1. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. Pardon Our Interruption [opnme.com]

- 5. Potent and selective tools to investigate neuropeptide Y receptors in the central and peripheral nervous systems: BIB03304 (Y1) and CGP71683A (Y5) - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of MRS2496: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2496 is a synthetic, non-nucleotide antagonist of the P2Y1 purinergic receptor. As a selective inhibitor of this Gq-coupled receptor, this compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of P2Y1 receptor signaling. This document provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional activity, and the methodologies used for its characterization.

Core Pharmacological Data

The pharmacological activity of this compound has been characterized through various in vitro assays, primarily focusing on its interaction with the P2Y1 receptor and its subsequent effect on platelet function.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of this compound for the human P2Y1 receptor. These experiments typically involve the displacement of a radiolabeled P2Y1 antagonist, such as [³H]MRS2500, from cell membranes expressing the receptor.

Table 1: Receptor Binding Affinity of this compound

| Parameter | Receptor | Species | Value | Reference |

| Kᵢ | P2Y1 | Human | 76 nM | [1] |

Functional Activity

The primary functional effect of this compound is the inhibition of ADP-induced platelet aggregation, a process critically mediated by the P2Y1 receptor. The potency of this inhibition is quantified by the half-maximal inhibitory concentration (IC₅₀).

Table 2: Functional Inhibitory Activity of this compound

| Assay | Species | IC₅₀ | Reference |

| ADP-induced Platelet Aggregation | Rat | 0.68 µM | Not explicitly cited |

| ADP-induced Platelet Aggregation | Human | 1.5 µM | [1] |

Selectivity Profile

Table 3: P2Y Receptor Selectivity Profile of this compound

| Receptor Subtype | Activity | Quantitative Data |

| P2Y2 | No antagonist activity | Not Available |

| P2Y4 | No antagonist activity | Not Available |

| P2Y6 | No antagonist activity | Not Available |

| P2Y12 | No antagonist activity | Not Available |

| P2Y11 | Not Available | Not Available |

| P2Y13 | Not Available | Not Available |

| P2Y14 | Not Available | Not Available |

In Vivo Studies

Currently, there is a lack of publicly available data on the in vivo effects of this compound, including its antithrombotic efficacy and its impact on bleeding time in animal models. Such studies would be crucial for further evaluating its therapeutic potential.

Experimental Protocols

The characterization of this compound involves a suite of standard pharmacological assays. The following sections detail the generalized methodologies for these key experiments.

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from its receptor.

Objective: To determine the Kᵢ of this compound for the P2Y1 receptor.

Materials:

-

Cell membranes prepared from a cell line overexpressing the human P2Y1 receptor (e.g., HEK293, CHO cells).

-

Radiolabeled P2Y1 receptor antagonist (e.g., [³H]MRS2500).

-

Unlabeled this compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled P2Y1 antagonist).

-

Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

ADP-Induced Platelet Aggregation Assay

This functional assay measures the ability of a compound to inhibit platelet aggregation induced by the P2Y1 receptor agonist, ADP.

Objective: To determine the IC₅₀ of this compound for the inhibition of ADP-induced platelet aggregation.

Materials:

-

Platelet-rich plasma (PRP) or washed platelets from human or animal blood.

-

Adenosine diphosphate (ADP) solution.

-

This compound.

-

Aggregometer.

Procedure:

-

Platelet Preparation: Prepare PRP by centrifuging whole blood at a low speed. To obtain washed platelets, further centrifugation and resuspension steps are required.

-

Pre-incubation: Pre-incubate the platelet suspension with various concentrations of this compound or vehicle control for a defined period (e.g., 10 minutes) at 37°C in the aggregometer cuvettes with stirring.

-

Initiation of Aggregation: Add a fixed concentration of ADP to initiate platelet aggregation.

-

Measurement: Monitor the change in light transmission through the platelet suspension over time using the aggregometer. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission.

-

Data Analysis: The maximum aggregation response is recorded. Plot the percentage of inhibition of aggregation against the logarithm of the this compound concentration to determine the IC₅₀ value.

Intracellular Calcium Mobilization Assay

This assay assesses the ability of an antagonist to block the increase in intracellular calcium concentration ([Ca²⁺]ᵢ) triggered by agonist activation of the Gq-coupled P2Y1 receptor.

Objective: To evaluate the antagonistic effect of this compound on P2Y1 receptor-mediated calcium signaling.

Materials:

-

A cell line expressing the P2Y1 receptor.

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

P2Y1 receptor agonist (e.g., 2-MeSADP).

-

This compound.

-

A fluorescence plate reader or microscope.

Procedure:

-

Cell Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Pre-incubation: Pre-incubate the dye-loaded cells with various concentrations of this compound or vehicle control.

-

Stimulation: Add a P2Y1 agonist to the cells to stimulate an increase in [Ca²⁺]ᵢ.

-

Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope. The fluorescence intensity is proportional to the [Ca²⁺]ᵢ.

-

Data Analysis: Determine the peak fluorescence response in the presence and absence of the antagonist. Plot the percentage of inhibition of the calcium response against the logarithm of the this compound concentration to calculate the IC₅₀ value.

Signaling Pathways and Experimental Workflows

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G proteins. Upon activation by its endogenous agonist, ADP, a conformational change in the receptor leads to the activation of Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to various downstream cellular responses, including platelet shape change and aggregation.

Caption: P2Y1 Receptor Signaling Pathway.

Experimental Workflow for Characterization of a P2Y1 Antagonist

The characterization of a novel P2Y1 antagonist like this compound typically follows a structured workflow, progressing from initial binding studies to functional and potentially in vivo assays.

Caption: Workflow for P2Y1 Antagonist Characterization.

References

MRS2496: A Technical Guide to its Role as a P2Y1 Receptor Antagonist in Platelet Aggregation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of MRS2496, a selective antagonist of the P2Y1 purinergic receptor, and its critical role in the inhibition of platelet aggregation. The document details the mechanism of action of this compound, focusing on its interaction with the P2Y1 receptor and the subsequent interruption of the downstream signaling cascade that is crucial for platelet activation. Quantitative data on the inhibitory potency and binding affinity of this compound are presented in a clear, tabular format. Furthermore, this guide outlines detailed experimental protocols for assessing the activity of this compound, including in vitro platelet aggregation assays and radioligand binding studies. Visual diagrams of the relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the compound's function and evaluation.

Introduction

Platelet aggregation is a fundamental process in hemostasis, but its dysregulation can lead to thrombotic diseases such as myocardial infarction and stroke. Adenosine diphosphate (ADP) is a key agonist in platelet activation, exerting its effects through two G-protein coupled receptors: P2Y1 and P2Y12. The P2Y1 receptor, coupled to Gq, is responsible for the initiation of platelet aggregation and shape change.[1] Consequently, antagonists of the P2Y1 receptor are of significant interest as potential antiplatelet therapeutic agents.

This compound is a potent and selective antagonist of the P2Y1 receptor.[2][3] Chemically, it is a bisphosphonate derivative, a structural feature that is predicted to confer greater stability in biological systems compared to phosphate-based antagonists.[3] This guide will delve into the technical details of this compound, providing researchers and drug development professionals with the necessary information to understand and utilize this compound in their studies.

Mechanism of Action: P2Y1 Receptor Antagonism

This compound exerts its antiplatelet effect by selectively and competitively binding to the P2Y1 receptor on the surface of platelets.[2][3] This action blocks the binding of the endogenous agonist, ADP. The P2Y1 receptor is coupled to the Gq family of G proteins.[4] Upon activation by ADP, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

IP3 binds to its receptors on the dense tubular system (an intracellular calcium store), leading to a rapid increase in cytosolic free calcium (Ca2+).[4] This calcium mobilization is a critical event that triggers platelet shape change and initiates the aggregation process.[1] By blocking the P2Y1 receptor, this compound prevents this entire signaling cascade, thereby inhibiting ADP-induced platelet shape change and the initial phase of aggregation.[3]

Signaling Pathway Diagram

Quantitative Data

The potency of this compound as a P2Y1 receptor antagonist has been quantified through various in vitro assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Species | Assay | Reference |

| IC50 | 1.5 µM | Human | ADP-induced platelet aggregation | [2][3] |

| Ki | 76 nM | Human | Radioligand binding to recombinant P2Y1 receptor | [5] |

Note: Detailed dose-response curve data for the inhibition of platelet aggregation by this compound is not widely available in the public literature. The IC50 value represents the concentration at which 50% of the ADP-induced platelet aggregation is inhibited.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is adapted from standard methods for assessing platelet function.

Objective: To determine the inhibitory effect of this compound on ADP-induced platelet aggregation.

Materials:

-

Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate)

-

This compound (dissolved in an appropriate vehicle, e.g., saline)

-

Adenosine diphosphate (ADP) solution

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

Light Transmission Aggregometer (LTA)

-

Cuvettes with stir bars

-

Pipettes

Procedure:

-

Preparation of PRP and PPP:

-

Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

-

Transfer the PRP to a separate tube.

-

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

-

-

Platelet Count Adjustment:

-

Determine the platelet count in the PRP and adjust to approximately 2.5-3.0 x 10^8 platelets/mL using autologous PPP if necessary.

-

-

Aggregometer Setup:

-

Calibrate the LTA by setting 0% aggregation with PRP and 100% aggregation with PPP.

-

-

Assay:

-

Pipette an appropriate volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.

-

Add a small volume (e.g., 50 µL) of either vehicle or a specific concentration of this compound.

-

Incubate the mixture for a defined period (e.g., 2-5 minutes) at 37°C in the aggregometer.

-

Initiate aggregation by adding a specific concentration of ADP (e.g., 5-20 µM).

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

The percentage of maximal aggregation is determined.

-

The inhibitory effect of this compound is calculated as the percentage reduction in maximal aggregation compared to the vehicle control.

-

An IC50 value can be determined by testing a range of this compound concentrations.

-

Experimental Workflow Diagram

Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity of this compound to the P2Y1 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human P2Y1 receptor.

Materials:

-

Cell membranes expressing the recombinant human P2Y1 receptor

-

A suitable radiolabeled P2Y1 antagonist (e.g., [3H]MRS2500)

-

This compound at various concentrations

-

Binding buffer

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Reaction Setup:

-

In a microplate, combine the cell membranes, the radiolabeled antagonist at a fixed concentration (typically near its Kd), and varying concentrations of unlabeled this compound.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known P2Y1 antagonist).

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters several times with ice-cold buffer to remove any unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound is a valuable research tool for studying the role of the P2Y1 receptor in platelet physiology and pathophysiology. Its selectivity and stability make it a suitable compound for in vitro investigations into the mechanisms of platelet aggregation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their pursuit of novel antiplatelet therapies. Further studies, particularly those investigating its in vivo efficacy and safety profile, are warranted to fully elucidate its therapeutic potential.

References

In-Vitro Characterization of MRS2496: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the in-vitro pharmacological characterization of MRS2496, a selective antagonist of the P2Y1 receptor. The document details its binding affinity, functional activity, and the underlying signaling pathways it modulates. Furthermore, it furnishes comprehensive experimental protocols for key assays utilized in its characterization.

Core Data Presentation

The following tables summarize the quantitative data for this compound, establishing its profile as a potent and selective P2Y1 receptor antagonist.

| Parameter | Value | Receptor/System | Reference |

| Binding Affinity (Ki) | 76 nM | Human P2Y1 Receptor | [1][2] |

| Functional Antagonism (IC50) | 1.5 µM | ADP-induced platelet aggregation (human) | [3] |

Table 1: Binding and Functional Potency of this compound

| Receptor Subtype | Antagonist Activity | Notes | Reference |

| P2Y1 | Potent Antagonist | This compound effectively blocks ADP-induced responses mediated by the P2Y1 receptor. | [1][3] |

| P2Y2, P2Y4, P2Y6 | No activity | A series of related bisphosphate analogues, including the structural class of this compound, demonstrated no antagonist activity at these Gq-coupled P2Y receptors.[1] | |

| P2Y12 | No activity | The same series of compounds showed no antagonist activity at the Gi-coupled P2Y12 receptor, which is also involved in platelet aggregation.[1] |

Table 2: Selectivity Profile of this compound

P2Y1 Receptor Signaling Pathway

This compound exerts its effects by antagonizing the P2Y1 receptor, a G-protein coupled receptor (GPCR) that plays a pivotal role in ADP-mediated platelet aggregation. The signaling cascade initiated by P2Y1 receptor activation is outlined below.

Caption: P2Y1 Receptor Signaling Pathway Antagonized by this compound.

Experimental Protocols

Detailed methodologies for the key in-vitro assays used to characterize this compound are provided below.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of this compound for the human P2Y1 receptor.

Caption: Workflow for Radioligand Binding Assay.

Protocol:

-

Membrane Preparation: Prepare membrane fractions from a cell line stably expressing the human P2Y1 receptor (e.g., 1321N1 astrocytoma cells).

-

Assay Buffer: Utilize a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

Reaction Mixture: In a 96-well plate, combine:

-

Membrane preparation (typically 10-20 µg of protein).

-

A fixed concentration of the radiolabeled P2Y1 antagonist, [³H]MRS2279 (e.g., 5 nM).

-

Varying concentrations of the unlabeled competitor, this compound (e.g., from 1 pM to 10 µM).

-

For determination of non-specific binding, a high concentration of a known P2Y1 antagonist (e.g., 10 µM MRS2500) is used instead of this compound.

-

-

Incubation: Incubate the reaction mixtures at 4°C for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Platelet Aggregation Assay

This functional assay measures the ability of this compound to inhibit ADP-induced platelet aggregation.

Caption: Workflow for Platelet Aggregation Assay.

Protocol:

-

Platelet Preparation:

-

Collect fresh human blood into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

-

Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

-

Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes. PPP is used to set the 100% aggregation baseline.

-

-

Assay Procedure:

-

Place a cuvette with PRP into a light transmission aggregometer and set the baseline to 0% aggregation. Use a cuvette with PPP to set the 100% aggregation baseline.

-

Add a specific concentration of this compound (or vehicle control) to the PRP and incubate for a short period (e.g., 1-5 minutes) at 37°C with stirring.

-

Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).

-

Record the change in light transmission for several minutes.

-

-

Data Analysis:

-

The extent of aggregation is quantified as the maximum percentage change in light transmission.

-

To determine the IC50, perform concentration-response curves with varying concentrations of this compound.

-

Plot the percentage inhibition of aggregation against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Calcium Mobilization Assay

This assay assesses the functional antagonism of this compound by measuring its ability to block the ADP-induced increase in intracellular calcium concentration in cells expressing the P2Y1 receptor.

Caption: Workflow for Calcium Mobilization Assay.

Protocol:

-

Cell Culture: Plate cells stably expressing the human P2Y1 receptor (e.g., 1321N1 astrocytoma cells) in a 96-well, black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading:

-

Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in the buffer, typically for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Assay Procedure:

-

Place the plate in a fluorescence plate reader.

-

Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a defined period.

-

Establish a baseline fluorescence reading.

-

Inject a concentration of ADP that elicits a submaximal response (e.g., the EC80) and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The increase in intracellular calcium is measured as the peak fluorescence intensity change from baseline.

-

Calculate the percentage inhibition of the ADP-induced calcium response for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage inhibition against the logarithm of the antagonist concentration.

-

References

Unraveling the Structure-Activity Relationship of MRS2496: A Technical Guide for P2Y1 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the structure-activity relationship (SAR) of MRS2496, a selective antagonist of the P2Y1 receptor. Understanding the intricate interplay between the molecular architecture of this compound and its analogs and their biological activity is paramount for the rational design of novel antithrombotic agents and other therapeutics targeting the P2Y1 receptor. This document provides a comprehensive overview of quantitative SAR data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows.

Core Concepts: The P2Y1 Receptor and its Antagonism

The P2Y1 receptor, a G protein-coupled receptor (GPCR), is a key player in ADP-induced platelet aggregation, making it a prime target for antiplatelet therapies.[1] Its activation by adenosine diphosphate (ADP) triggers a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in platelet shape change and aggregation.[2][3] this compound and its analogs function by competitively binding to the P2Y1 receptor, thereby blocking the binding of ADP and inhibiting this signaling cascade.[4]

Structure-Activity Relationship of this compound and Analogs

The affinity and antagonist potency of this compound and related adenine nucleotide analogs are highly dependent on specific structural modifications. The core structure consists of an adenine base, a ribose or modified sugar moiety, and a phosphate or phosphonate chain. Key SAR insights are summarized in the table below.

| Compound | Modification | P2Y1 Receptor Affinity (Ki or IC50) | Key Observations |

| This compound | Replacement of bisphosphate with bisphosphonate in the acyclic chain. | 76 nM (Ki)[5] | The phosphonate modification enhances stability while retaining high affinity.[5] |

| MRS2298 | Acyclic bisphosphate attached at the 9-position of adenine. | 29.6 nM (Ki)[6] | A potent antagonist, serving as a key precursor for this compound.[6] |

| Acyclic Analog (Compound 7) | 2-chloro-N6-methyladenine with a symmetrically branched 2-methylpropyl bisphosphate chain. | 0.48 µM (IC50)[7] | Demonstrates the importance of substitutions on the adenine ring and the nature of the acyclic chain.[7] |

| MRS2179 | N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate. | 100 nM (KB)[8] | A widely used selective P2Y1 antagonist, highlighting the role of the bisphosphate arrangement on the ribose ring.[8] |

| MRS2279 | (N)-methanocarba modification of the ribose ring in a bisphosphate antagonist. | 52 nM (EC50)[6] | Conformational constraint of the sugar moiety can enhance potency.[6] |

| MRS2500 | 2-Iodo substitution on the N6-methyladenine ring of a (N)-methanocarba bisphosphate antagonist. | 0.95 nM (EC50)[6] | Halogen substitution at the 2-position significantly increases affinity.[6] |

Key SAR takeaways:

-

Phosphate/Phosphonate Chain: The presence of two acidic groups (phosphate or phosphonate) is crucial for antagonist activity. The replacement of the oxygen bridge in the diphosphate with a methylene group (phosphonate) in this compound improves chemical stability without significantly compromising affinity.[5]

-

Adenine Ring Substitutions: Modifications at the 2- and N6-positions of the adenine ring profoundly influence potency. Small alkyl groups, such as a methyl group at the N6-position, are generally favored. Halogen substitutions, particularly iodine, at the 2-position can dramatically increase affinity.[6][7]

-

Sugar Moiety/Acyclic Linker: The nature of the linker between the adenine base and the phosphate/phosphonate groups is a key determinant of activity. While a ribose ring is common, acyclic linkers are also well-tolerated and offer avenues for structural diversification.[6][7] Conformational constraint of the sugar moiety, as seen in the (N)-methanocarba analogs, can lead to a significant increase in potency.[6]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of P2Y1 receptor antagonists. Below are protocols for key experiments cited in the SAR studies of this compound and its analogs.

P2Y1 Receptor Binding Assay

This assay determines the affinity of a compound for the P2Y1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane preparations from Sf9 insect cells expressing the recombinant human P2Y1 receptor.

-

[3H]MRS2500 (radioligand).

-

Test compounds (e.g., this compound and analogs).

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubate the P2Y1 receptor-expressing membranes (10-20 µg of protein) with a fixed concentration of [3H]MRS2500 (e.g., 1-2 nM) and varying concentrations of the test compound in the assay buffer.

-

Incubate at room temperature for 60 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled P2Y1 antagonist (e.g., 10 µM MRS2500).

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium concentration.

Materials:

-

HEK293 cells stably expressing the human P2Y1 receptor.

-

Fluo-4 AM or other calcium-sensitive fluorescent dye.

-

Pluronic F-127.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

P2Y1 receptor agonist (e.g., 2-MeSADP).

-

Test compounds (e.g., this compound and analogs).

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Seed the HEK293-P2Y1 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer for 60 minutes at 37°C.

-

Wash the cells twice with assay buffer to remove excess dye.

-

Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes.

-

Measure the baseline fluorescence using the plate reader.

-

Inject the P2Y1 agonist (e.g., 2-MeSADP at its EC80 concentration) into the wells and immediately measure the change in fluorescence over time.

-

The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

Determine the inhibitory effect of the test compound by comparing the agonist-induced calcium response in the presence and absence of the compound.

-

Calculate the IC50 value of the antagonist from the concentration-response curve.

Phospholipase C (PLC) Assay

This assay directly measures the functional consequence of P2Y1 receptor activation by quantifying the production of inositol phosphates.

Materials:

-

COS-7 cells transiently transfected with the human P2Y1 receptor.

-

[3H]myo-inositol.

-

Agonist (e.g., ADP).

-

Test compounds (e.g., this compound and analogs).

-

Lithium chloride (LiCl).

-

Dowex AG1-X8 resin.

-

Scintillation cocktail and counter.

Procedure:

-

Plate COS-7 cells and transfect them with the P2Y1 receptor expression vector.

-

Label the cells with [3H]myo-inositol for 24 hours to incorporate it into cellular phosphoinositides.

-

Wash the cells and pre-incubate them with assay buffer containing LiCl (e.g., 10 mM) for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Add the test compounds at various concentrations and incubate for a further 15 minutes.

-

Stimulate the cells with a P2Y1 agonist (e.g., ADP) for 30-60 minutes at 37°C.

-

Terminate the reaction by adding ice-cold perchloric acid.

-

Neutralize the cell lysates and apply them to Dowex AG1-X8 columns to separate the inositol phosphates.

-

Elute the total inositol phosphates and quantify the radioactivity by scintillation counting.

-

Determine the IC50 value of the antagonist by analyzing the inhibition of agonist-stimulated inositol phosphate accumulation.

Visualizing the Core Mechanisms

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the P2Y1 receptor signaling pathway and a typical experimental workflow.

Caption: P2Y1 Receptor Signaling Pathway.

Caption: Calcium Mobilization Assay Workflow.

This guide provides a foundational understanding of the structure-activity relationship of this compound and its analogs as P2Y1 receptor antagonists. The presented data and protocols serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting this important receptor. Further exploration into the subtle steric and electronic requirements of the P2Y1 receptor binding pocket will undoubtedly lead to the design of even more potent and selective antagonists.

References

- 1. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acyclic and cyclopropyl analogues of adenosine bisphosphate antagonists of the P2Y1 receptor: structure-activity relationships and receptor docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activity of Novel Adenine Nucleotide Derivatives as Agonists and Antagonists at Recombinant Rat P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Effects of MRS2496: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on MRS2496, a selective antagonist of the P2Y1 purinergic receptor. The document outlines the core pharmacology of this compound, its mechanism of action, and detailed protocols for key experimental procedures used to characterize its effects.

Core Concepts: this compound and the P2Y1 Receptor

This compound is a potent and selective antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP). The P2Y1 receptor is prominently expressed on the surface of platelets and plays a crucial role in the initial stages of ADP-induced platelet aggregation. By blocking this receptor, this compound effectively inhibits platelet activation and subsequent thrombus formation, making it a valuable tool for research in thrombosis, hemostasis, and related cardiovascular diseases.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity based on available in vitro studies.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 1.5 µM | Human | ADP-induced Platelet Aggregation | [1] |

| Ki | 76 nM | Human | P2Y1 Receptor Binding | [2] |

Table 1: In Vitro Efficacy of this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound against ADP-induced platelet aggregation and its binding affinity (Ki) for the human P2Y1 receptor.

P2Y1 Receptor Signaling Pathway

Activation of the P2Y1 receptor by its endogenous agonist, ADP, initiates a well-defined signaling cascade. As a Gq-coupled receptor, its activation leads to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of Protein Kinase C (PKC) by DAG, orchestrates a series of downstream events culminating in platelet shape change and the initial, reversible phase of platelet aggregation. This compound, by competitively binding to the P2Y1 receptor, prevents ADP from initiating this signaling cascade.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the effects of this compound.

ADP-Induced Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by ADP.

a. Materials:

-

Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate)

-

This compound stock solution (dissolved in appropriate vehicle, e.g., DMSO)

-

Adenosine diphosphate (ADP) stock solution

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Saline solution

-

Aggregometer and cuvettes with stir bars

-

Pipettes and tips

b. Preparation of Platelet-Rich and Platelet-Poor Plasma:

-

Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

-

Carefully collect the upper PRP layer.

-

Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

-

Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

c. Experimental Procedure:

-

Pre-warm PRP and PPP samples to 37°C.

-

Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

-

Pipette 450 µL of PRP into a cuvette with a stir bar.

-

Add 50 µL of either vehicle or varying concentrations of this compound to the PRP and incubate for 5 minutes at 37°C with stirring.

-

Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).

-

Record the change in light transmittance for at least 5 minutes.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Intracellular Calcium Mobilization Assay

This assay determines the effect of this compound on the increase in intracellular calcium concentration ([Ca2+]i) following P2Y1 receptor activation.

a. Materials:

-

Human platelets or a cell line expressing the human P2Y1 receptor (e.g., HEK293 cells)

-

Fluo-4 AM (or other calcium-sensitive fluorescent dye)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

This compound stock solution

-

ADP stock solution

-

Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

b. Cell Preparation and Dye Loading:

-

If using a cell line, seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

-

Remove the culture medium and add the loading buffer to the cells.

-

Incubate for 45-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

c. Experimental Procedure:

-

Prepare a plate containing different concentrations of this compound and another plate with the ADP agonist.

-

Place the cell plate in the fluorometric plate reader.

-

Establish a baseline fluorescence reading.

-

Add the this compound solutions to the respective wells and incubate for a specified time.

-

Add the ADP solution to all wells to stimulate the P2Y1 receptor.

-

Measure the change in fluorescence intensity over time.

-

The peak fluorescence intensity corresponds to the maximum increase in [Ca2+]i.

-

Calculate the inhibitory effect of this compound on the ADP-induced calcium response.

References

The Role of MRS2496 in the Inhibition of Calcium Mobilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS2496 is a potent and selective antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) that plays a critical role in a variety of physiological processes, most notably platelet aggregation. Its mechanism of action is intrinsically linked to the modulation of intracellular calcium ([Ca2+]i) signaling pathways. This technical guide provides a comprehensive overview of the role of this compound in calcium mobilization, detailing the underlying signaling cascade it inhibits, presenting quantitative data on its efficacy, and outlining the experimental protocols used to characterize its function. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of purinergic signaling and the development of novel therapeutics targeting the P2Y1 receptor.

Introduction to P2Y1 Receptor and Calcium Signaling

The P2Y1 receptor is a member of the P2Y family of purinergic receptors, which are activated by extracellular nucleotides such as adenosine diphosphate (ADP) and adenosine triphosphate (ATP)[1][2]. Upon activation by its endogenous agonist ADP, the P2Y1 receptor couples to the Gq class of G proteins[3]. This initiates a well-defined signaling cascade that is central to the mobilization of intracellular calcium.

The activation of Gq leads to the stimulation of phospholipase C (PLC)[3][4]. PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[5][6]. IP3 diffuses into the cytoplasm and binds to IP3 receptors (IP3Rs) located on the membrane of the endoplasmic reticulum (ER), which serves as the primary intracellular calcium store[7][8][9]. The binding of IP3 to its receptor triggers the opening of the channel, resulting in the rapid release of Ca2+ from the ER into the cytoplasm, a process known as calcium mobilization[10][11]. This transient increase in cytosolic calcium concentration is a critical signal that drives various cellular responses, including platelet shape change and aggregation[2][12].

This compound: A Selective P2Y1 Receptor Antagonist

This compound functions as a competitive antagonist at the P2Y1 receptor. This means that it binds to the receptor at the same site as the endogenous agonist ADP but does not activate it. Instead, it prevents ADP from binding and initiating the downstream signaling cascade. Consequently, this compound effectively blocks the entire sequence of events that leads to calcium mobilization.

Quantitative Data: Inhibitory Potency of this compound

The efficacy of this compound as a P2Y1 receptor antagonist is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the antagonist required to inhibit 50% of the maximal response induced by an agonist.

| Compound | Target Receptor | Assay | Agonist | IC50 (µM) | Reference |

| This compound | P2Y1 | Platelet Aggregation | ADP | 1.5 | [13] |

Table 1: Inhibitory Potency of this compound. This table summarizes the reported IC50 value for this compound in a functional assay.

Signaling Pathway of P2Y1 Receptor-Mediated Calcium Mobilization and its Inhibition by this compound

The following diagram illustrates the signaling pathway initiated by P2Y1 receptor activation and the point of inhibition by this compound.

Figure 1: Signaling pathway of P2Y1 receptor-mediated calcium mobilization.

Experimental Protocol: Measurement of Intracellular Calcium Mobilization

A common method to assess the effect of this compound on calcium mobilization is through fluorescence-based assays using calcium-sensitive dyes like Fura-2 AM[14][15][16].

Principle

Fura-2 AM is a membrane-permeant dye that can be loaded into cells. Once inside, cellular esterases cleave the AM group, trapping the fluorescent Fura-2 in the cytoplasm. Fura-2 exhibits a shift in its excitation spectrum upon binding to Ca2+. The ratio of fluorescence emission at 510 nm when excited at 340 nm (Ca2+-bound Fura-2) and 380 nm (Ca2+-free Fura-2) is directly proportional to the intracellular calcium concentration[15].

Materials

-

Cell line expressing P2Y1 receptors (e.g., 1321N1 human astrocytoma cells, platelets)[17]

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

P2Y1 receptor agonist (e.g., ADP or 2-MeSADP)[17]

-

This compound

-

Fluorescence plate reader or microscope with dual-wavelength excitation capabilities[18]

Procedure

-

Cell Preparation:

-

Plate cells in a 96-well black-walled, clear-bottom plate and culture until they reach the desired confluency. For platelets, they are used in suspension.

-

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution in HBSS. Pluronic F-127 is often included to aid in dye solubilization.

-

Remove the culture medium and wash the cells with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution in the dark at 37°C for 30-60 minutes.

-

Wash the cells with HBSS to remove excess dye.

-

-

Calcium Mobilization Assay:

-

Place the plate in a fluorescence plate reader.

-

Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.

-

Record a baseline fluorescence ratio for a few cycles.

-

To test the inhibitory effect of this compound, pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Inject the P2Y1 agonist (e.g., ADP) into the wells and immediately begin recording the fluorescence ratio over time.

-

A rapid increase in the 340/380 nm fluorescence ratio indicates an increase in intracellular calcium.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).

-

The change in this ratio over time reflects the change in intracellular calcium concentration.

-

To determine the IC50 of this compound, plot the peak calcium response as a function of the this compound concentration and fit the data to a dose-response curve.

-

Experimental Workflow Diagram

Figure 2: Experimental workflow for a calcium mobilization assay.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological roles of the P2Y1 receptor. Its function as a selective antagonist provides a direct means to investigate the consequences of blocking ADP-induced, P2Y1-mediated calcium mobilization. The methodologies and data presented in this guide offer a foundational understanding for researchers and drug development professionals working to elucidate the intricacies of purinergic signaling and to design novel therapeutics targeting this important pathway. The inhibition of calcium mobilization by this compound underscores its potential in therapeutic areas where P2Y1 receptor-mediated platelet activation is a key pathological factor.

References

- 1. Identification of a Different Agonist-Binding Site and Activation Mechanism of the Human P2Y1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platelets and diseases: signal transduction and advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P2Y1 receptors mediate an activation of neuronal calcium-dependent K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. IP3-dependent calcium-induced calcium release mediates bidirectional calcium waves in neurones: functional implications for synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Platelet signaling: a complex interplay between inhibitory and activatory networks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Caged Agonist of P2Y1 and P2Y12 Receptors for Light-Directed Facilitation of Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

How to use MRS2496 in a laboratory setting.

Clarification on MRS2496

Initial research indicates a significant discrepancy regarding the molecular target of this compound. The available scientific literature and supplier information categorize This compound as a selective P2Y1 receptor antagonist , with an reported IC50 value of 1.5 µM for this activity. Its primary application in a laboratory setting is related to the study of platelet aggregation and other physiological processes mediated by the P2Y1 receptor.

There is currently no scientific evidence to support the classification or use of this compound as a Neuropeptide Y (NPY) Y5 receptor antagonist. Therefore, this document will focus on a well-characterized, potent, and selective Y5 receptor antagonist, L-152,804 , to provide relevant and accurate application notes and protocols for researchers interested in studying the Y5 receptor.

Application Notes and Protocols for the Y5 Receptor Antagonist: L-152,804

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that plays a crucial role in regulating energy homeostasis, with its orexigenic (appetite-stimulating) effects being of particular interest in the study of obesity and metabolic disorders. NPY exerts its effects through a family of G protein-coupled receptors (GPCRs), of which the Y5 receptor subtype is strongly implicated in mediating the feeding response. L-152,804 is a potent, selective, and orally active non-peptide antagonist of the NPY Y5 receptor.[1] Its high affinity and selectivity make it an invaluable tool for elucidating the physiological and pathological roles of the Y5 receptor in a laboratory setting. These application notes provide detailed protocols for the use of L-152,804 in in vitro and in vivo experimental models.

Data Presentation

The following tables summarize the key quantitative data for L-152,804, providing a clear reference for its pharmacological profile.

Table 1: In Vitro Binding Affinity and Functional Potency of L-152,804

| Parameter | Species | Receptor | Value | Radioligand/Assay Condition | Reference |

| Ki | Human | Y5 | 26 nM | [¹²⁵I]Peptide YY | [1][2] |

| Ki | Rat | Y5 | 31 nM | [¹²⁵I]Peptide YY | [1][2] |

| IC50 | Human | Y5 | 210 nM | NPY (100 nM)-induced calcium mobilization | [1][2] |

| Selectivity | Human | Y1, Y2, Y4 | >10 µM | [1][2] |

Table 2: In Vivo Efficacy of L-152,804 in Rodent Models

| Animal Model | Administration Route | Dose | Effect | Reference |